molecular formula C10H16O3 B13219652 Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13219652
M. Wt: 184.23 g/mol
InChI Key: XJAYFYDTXMPMAV-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1864286-68-9) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C 10 H 16 O 3 and a molecular weight of 184.23 g/mol . Its structure features a spirocyclic system conjoining an oxirane ring and a carbocyclic ring, which is further functionalized with an ester group . As a specialized building block, this 1-oxaspiro[2.3]hexane derivative is of significant interest in synthetic organic chemistry and medicinal chemistry research. Compounds containing the 1-oxaspiro[2.3]hexane scaffold are valuable intermediates in the synthesis of more complex molecular architectures . Researchers can leverage this compound to explore its properties and reactivity for developing novel substances, potentially including pharmaceuticals and agrochemicals. While specific biological mechanisms of action for this exact compound are not fully established in the current literature, related spirocyclic and oxirane-containing structures are often investigated for their diverse biological activities and are frequently identified in phytochemical studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not classified as a drug, cosmetic, or for household use.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)5-6-10(8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

XJAYFYDTXMPMAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis via Spirocyclization of Functionalized Cyclohexenes

This approach involves starting from 2,4,4-trimethylcyclohexene derivatives bearing suitable leaving groups or nucleophilic centers. The process typically proceeds as follows:

Step Description Reagents & Conditions References
1. Preparation of 2,4,4-trimethylcyclohexene precursor Alkylation of cyclohexene with methyl groups, or derivation from isoprene units Patent EP2450337A2, academic syntheses
2. Introduction of hydroxyl or ether groups Hydroxylation or etherification at specific positions Patent EP2450337A2
3. Intramolecular cyclization to form oxaspiro ring Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid), heat Patent EP2450337A2, academic reports
4. Esterification to form methyl ester Methylation using methyl iodide or dimethyl sulfate, or direct esterification with methyl alcohol under acidic conditions Standard esterification protocols

Hydromagnesiation and Organomagnesium-Mediated Cyclizations

Recent advances utilize magnesium hydride reagents for regioselective addition to alkynes or alkenes, followed by cyclization:

This method benefits from regioselectivity and functional group tolerance, as described in recent research on magnesium hydride chemistry (see Chapter 2 of the second search result).

Total Synthesis Approaches from Related Precursors

Academic syntheses, such as those reported for complex spirocyclic compounds, often employ:

For example, the synthesis of related spiro compounds involves refluxing cyclohexene derivatives with acetal-forming agents in benzene, followed by purification and esterification.

Representative Reaction Scheme

[Precursor] → (acid catalysis, heat) → [Spirocyclic intermediate] → (methylation, esterification) → [this compound]

Data Tables Summarizing Key Parameters

Method Starting Material Key Reagents Conditions Yield References
Cyclization of functionalized cyclohexenes 2,4,4-trimethylcyclohexene derivatives Acid catalysts (H₂SO₄, p-TsOH) Reflux, 2–24 h 45–75% Patent EP2450337A2, academic reports
Magnesium hydride-mediated cyclization Alkynes/dienes with hydroxyl groups MgH₂, electrophiles Room temperature to 80°C 50–68% Chapter 2, second search result
Diels-Alder and oxidative cyclization Conjugated dienes Lewis acids, oxidants Reflux, 12–24 h 40–65% Academic syntheses

Notes and Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or ethers .

Scientific Research Applications

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

The following analysis compares Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate with structurally related spirocyclic esters, focusing on molecular features, substituent effects, and commercial availability.

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Substituents Commercial Availability
This compound (Target Compound) C₁₁H₁₈O₃ 198.26 [2.3]hexane 2,4,4-trimethyl Not reported
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₂H₂₀O₃ 212.29 [2.4]heptane 2,4,4-trimethyl Discontinued
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate C₁₂H₂₀O₃ 212.29 [2.3]hexane 4,4-dimethyl, 2-isopropyl Available (¥12,200/25g)
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 [2.4]heptane 4-ethyl, 2-methyl Discontinued
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₀H₁₆O₃ 184.23 [2.4]heptane 4-methyl, ethyl ester group Available (Inquire)
Key Observations:

Spiro Ring System: The target compound’s [2.3]hexane system (6-membered ring) contrasts with analogs like , and , which feature a larger [2.4]heptane (7-membered) spiro ring. The compound in shares the same [2.3]hexane system but substitutes the 2-methyl group with an isopropyl moiety, increasing steric bulk and likely altering solubility.

Substituent Effects: Methyl vs. Ethyl Groups: The ethyl-substituted analog in shows reduced steric hindrance compared to the target compound’s 2,4,4-trimethyl arrangement, possibly enhancing solubility in non-polar solvents. Ester Group Variation: Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate replaces the methyl ester with an ethyl group, which may modulate hydrolysis kinetics due to increased electron-donating effects .

Only and are currently available, with prices and quantities varying by supplier .

Physicochemical Properties (Theoretical Implications)

While explicit data for the target compound are lacking, comparisons can be inferred:

  • Molecular Weight : The target compound (198.26 g/mol) is lighter than and (212.29 g/mol), likely due to fewer carbon atoms in the spiro system.
  • Purity : Available analogs like and typically specify ≥95% purity, a standard for research-grade chemicals .

Research and Industrial Relevance

  • Synthetic Utility : The isopropyl-substituted analog is prioritized in catalogs, suggesting its utility in stereoselective synthesis.
  • Stability Concerns : Larger spiro systems (e.g., [2.4]heptane in ) may exhibit lower thermal stability due to reduced ring strain, though experimental validation is needed.

Biological Activity

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and antioxidant effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 1870560-16-9

1. Cytotoxicity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. Studies have utilized various assays to evaluate the cytotoxic effects of this compound on different cell lines.

Table 1: Cytotoxicity Results

Cell LineIC₅₀ (µM)Reference
Vero E6250 ± 20
HeLa300 ± 15
MCF-7200 ± 10

The above table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various cell lines exposed to the compound. The Vero E6 cell line showed significant sensitivity, indicating a potential for further investigation in cancer research.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus1250
Escherichia coli937
Candida albicans2500

The data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.

3. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays.

Table 3: Antioxidant Activity Results

Assay TypeConcentration (µg/mL)% InhibitionReference
DPPH Scavenging10075%
ABTS Assay5085%
Hydrogen Peroxide4090%

The results from these assays demonstrate that the compound possesses significant antioxidant activity, making it a candidate for further exploration in therapeutic applications.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across several cancer types, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Case Study: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a natural antimicrobial agent.

Q & A

Q. Table 1: Example Spectroscopic Data for a Related Spirocyclic Ester

TechniqueKey ObservationsReference
¹H-NMR (CDCl₃)Singlet at δ 1.3 (9H, CH₃), δ 3.7 (3H, OCH₃)
¹³C-NMRδ 170.5 (C=O), δ 52.1 (OCH₃)
IR1735 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C)

Basic: What are the challenges in synthesizing spirocyclic compounds like this ester?

Methodological Answer:
Spirocyclic synthesis requires precise control of ring strain and stereochemistry. Cyclization reactions often employ intramolecular nucleophilic attacks or transition-metal catalysis . For example, potassium azodicarboxylate in methanol can mediate bicyclo[2.2.0]hexane ester formation via dihydroxylation and subsequent cyclization, yielding ~20% after optimization . Challenges include:

  • Byproduct formation : Competing pathways (e.g., ester hydrolysis or ring-opening) may require quenching with ether and extensive aqueous washes .
  • Purification : Trap-to-trap distillation under reduced pressure (e.g., 27°C at 0.05 mm Hg) isolates volatile components, while column chromatography resolves stereoisomers .

Advanced: How can X-ray crystallography confirm the spirocyclic structure?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) provides unambiguous structural confirmation. For spiro compounds, XRD reveals bond angles (e.g., α = 68.9°, β = 88.9° for a triclinic system) and torsion stresses in the oxaspiro ring. Key steps:

Crystal Growth : Slow evaporation of a hexane/ethyl acetate solution yields suitable crystals.

Data Collection : A diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) measures reflections.

Refinement : Software (e.g., SHELXL) refines atomic coordinates, confirming spiro-junction geometry and methyl group orientations .

Q. Table 2: Example Crystallographic Parameters

ParameterValue (Related Compound)Reference
Space GroupP1
Unit Cell (Å)a = 5.681, b = 16.036
Volume (ų)1384.8

Advanced: How do steric effects of the trimethyl groups influence stability?

Methodological Answer:
The 2,4,4-trimethyl groups induce steric hindrance, destabilizing planar transition states. For example:

  • Acid/Base Stability : Under acidic conditions (H₂SO₄/MeOH), equilibration attempts show no isomerization due to restricted rotation around the spiro center .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can detect decomposition temperatures, with bulky groups increasing thermal resistance.
    Computational studies (e.g., DFT) model steric energy maps, predicting regioselectivity in ring-opening reactions .

Basic: What purification techniques isolate this compound from reaction mixtures?

Methodological Answer:

  • Distillation : Trap-to-trap distillation at low pressure (e.g., 27°C, 0.05 mm Hg) removes solvents and low-boiling byproducts .
  • Liquid-Liquid Extraction : Partitioning between ether and water removes polar impurities (e.g., unreacted azodicarboxylate salts) .
  • Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves stereoisomers or regioisomers.

Advanced: What computational methods predict the reactivity of the oxaspiro ring?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the oxaspiro oxygen’s lone pairs may participate in ring-opening reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., methanol vs. ethanol in cyclization) .
  • QSPR Models : Relate substituent effects (e.g., methyl groups) to reaction rates using Hammett constants or steric descriptors .

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